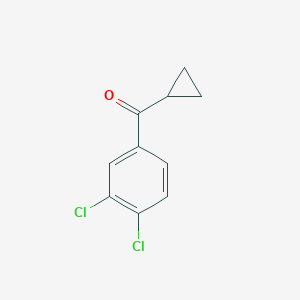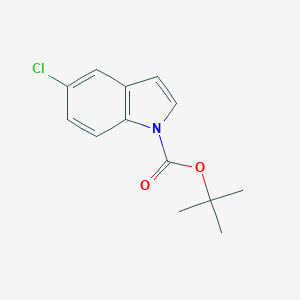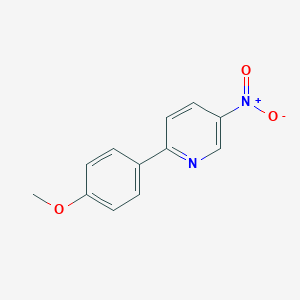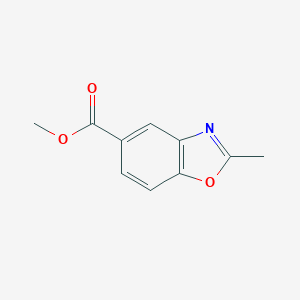
Methyl-2-Methyl-1,3-Benzoxazol-5-carboxylat
Übersicht
Beschreibung
Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate is an organic compound belonging to the benzoxazole family. Benzoxazoles are bicyclic heteroarenes that have significant importance in synthetic organic chemistry due to their broad substrate scope and functionalization potential. This compound is known for its applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial chemistry .
Wissenschaftliche Forschungsanwendungen
Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Target of Action
Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate is a specialty product used in proteomics research applications It’s known that benzoxazole derivatives can interact with various biological targets, leading to diverse effects .
Mode of Action
It’s known that 2-methylbenzoxazole, a related compound, can condense with aromatic aldehydes having acidic protons during the synthesis of hiv-reverse transcriptase inhibitor l-696,299 . This suggests that Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate might interact with its targets in a similar manner.
Biochemical Pathways
Benzoxazole derivatives have been implicated in various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s crystalline powder form suggests that it might be administered orally or intravenously, and its small molecular weight (191.19 g/mol ) could potentially facilitate absorption and distribution.
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial activity against various pathogens , suggesting that Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate might have similar effects.
Action Environment
The action of Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it has a melting point of 65°C to 69°C . Additionally, safety data suggests that the compound may cause skin and eye irritation, and respiratory irritation , indicating that its handling and storage conditions can impact its efficacy and safety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts. One common method includes using aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania-alumina mixed oxide as a catalyst at 50°C . Another method involves the reaction between 2-aminophenol and aldehydes using eosin Y as a photocatalyst in methyl cyanide or DMSO solvent with potassium carbonate as a base and tert-butyl hydroperoxide as an oxidant under blue LED light .
Industrial Production Methods
Industrial production of Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts and metal catalysts is common to enhance reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-Mercapto-1,3-benzoxazole-5-carboxylate
- Methyl 2-Methylbenzoxazole-5-carboxylate
- 5-Benzoxazolecarboxylic acid, 2-methyl-, methyl ester
Uniqueness
Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it has shown superior antimicrobial and anticancer properties, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
methyl 2-methyl-1,3-benzoxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-11-8-5-7(10(12)13-2)3-4-9(8)14-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLDNRAXHGPDOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478780 | |
| Record name | Methyl 2-methyl-1,3-benzoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136663-21-3 | |
| Record name | Methyl 2-methyl-1,3-benzoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




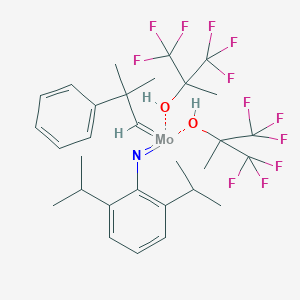
![1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide](/img/structure/B162674.png)
